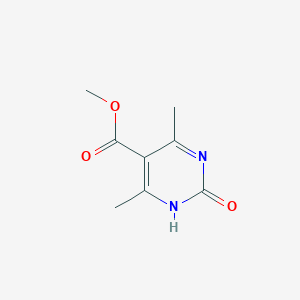

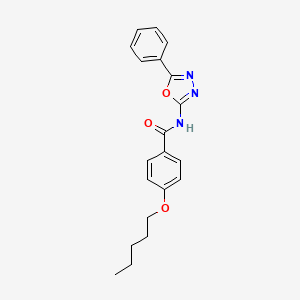

![molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4](/img/structure/B3004957.png)

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a chemical entity that appears to be related to a class of compounds that are of interest in the field of medicinal chemistry and drug design. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the use of specific precursors and reaction conditions to achieve the desired chemical structure. For example, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, with careful consideration of stereochemistry and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For instance, the stereochemistry of binuclear metal complexes of a related ligand was determined using infrared, (1)H NMR spectra, and magnetic moment measurements . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which directly influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of forming metal complexes. The binuclear complexes with various metal ions were prepared, and their stoichiometry was determined by elemental analysis . These studies highlight the ability of such compounds to coordinate with metal ions, which could be an important aspect of the chemical behavior of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid in biological systems or catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid have been investigated using computational methods. Density Functional Theory (DFT) calculations were used to investigate the equilibrium geometry, charge density distribution, and dipole moment of a related ligand and its metal complexes . Additionally, vibrational spectral analysis and quantum chemical computation were carried out to determine the harmonic vibrational wavenumber and molecular electrostatic potential of a related compound . These studies provide a foundation for predicting the properties of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid, which could be useful in understanding its potential applications in various fields.

科学的研究の応用

Formation of Isomers

Research by Bezmenova et al. (1980) on the formation of cis and trans isomers has revealed that a mixture including (3-hydroxy-1,1-dioxothiolan-4-ylamino)acetic acids can be obtained through specific chemical reactions. The study detailed the reaction of 2,3-dihydrothiophene-3-ol 1,1-dioxide with various amines, resulting in these compounds, whose structures were confirmed by chemical and spectral methods (Bezmenova, Dul’nev, & Rybakova, 1980).

Synthesis in Bioconjugate Chemistry

A 1996 study by Frisch et al. detailed the synthesis of complex chemical compounds, including derivatives of the compound . These compounds were designed for incorporation into liposomal constructs used for immunization, showcasing its application in sophisticated biochemical syntheses (Frisch, Boeckler, & Schuber, 1996).

Applications in Amino Acid Derivatives Synthesis

Burger et al. (1992) demonstrated the use of related compounds as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. This highlights the role of such compounds in facilitating the creation of crucial biochemical building blocks (Burger, Rudolph, Neuhauser, & Gold, 1992).

Role in Glutamate Receptors Research

Conti et al. (2007) explored the synthesis of amino acid derivatives, including those similar to the compound , and investigated their activity at ionotropic and metabotropic glutamate receptors. This points to its relevance in neurochemistry and pharmacology research (Conti, Amici, Roda, Pinto, Tamborini, Madsen, Nielsen, Bräuner‐Osborne, & Micheli, 2007).

Rice Bran Synergy in Ethylene Production

Suzuki et al. (1977) isolated a substance from rice bran that synergizes with auxin in ethylene production in plant tissues. This study indicates the potential of related compounds in plant biochemistry (Suzuki, Kinashi, Takeuchi, & Kawarada, 1977).

Cyclization in Synthetic Chemistry

Petz et al. (2019) discussed the synthesis of new cyclic γ-aminobutyric acid analogues, illustrating the versatility of related compounds in creating complex cyclic structures, relevant in advanced synthetic chemistry (Petz, Allmendinger, Mayer, & Wanner, 2019).

将来の方向性

While specific future directions for “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” are not mentioned, compounds with similar structures have been studied for their potential biological activities . This suggests that “2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid” could also be a subject of future research in medicinal chemistry.

特性

IUPAC Name |

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZCHIOQLIKAY-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

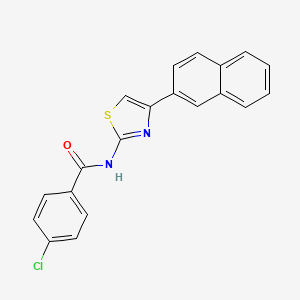

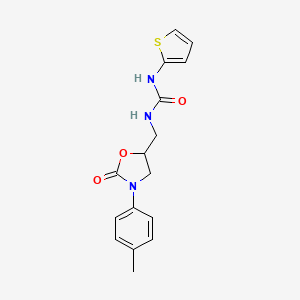

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

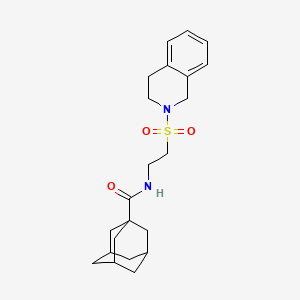

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

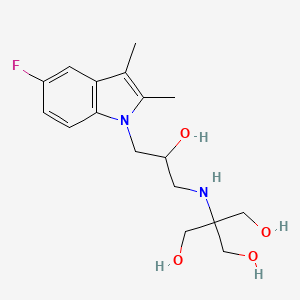

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)